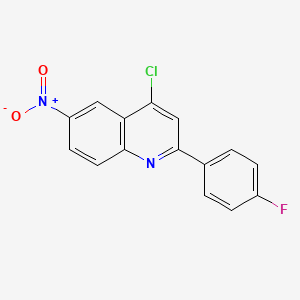
4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction of appropriate aldehydes and primary amines . For instance, the Schiff base ligand “4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol” was synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The Schiff base ligand then coordinated to metal (II) ions to form complexes .Chemical Reactions Analysis
The chemical reactions involving similar compounds are quite diverse. For instance, quinoline derivatives exhibit a range of pharmacological effects including antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “2-Chloro-4-fluorophenol” include a melting point of 23 °C, a boiling point of 88 °C/4 mmHg, and a density of 1.344 g/mL at 25 °C .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of quinoline derivatives, including those structurally similar to 4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline, is a significant area of research. These compounds are often synthesized as intermediates for various pharmacological agents. For instance, the synthesis of 8-aminoquinoline antimalarials involves the creation of key intermediates like 5-fluoro-6-methoxy-8-nitroquinoline, showcasing the relevance of nitroquinoline derivatives in medicinal chemistry (O’Neill, Storr, & Park, 1998).
Potential in Cancer Research
Quinoline derivatives have shown potential in cancer research. For example, the synthesis and evaluation of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems for reductive activation have been explored. These compounds could be activated in hypoxic conditions typical of solid tumors (Couch, Burke, Knox, & Moody, 2008).
Antimicrobial Properties
Quinoline compounds have also been studied for their antimicrobial properties. The synthesis of novel quinolone derivatives, such as 7-haloanilino-8-nitrofluoroquinolone, and their evaluation for antibacterial properties are an example of this application. These compounds have shown interesting activity against both gram-positive and gram-negative strains (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).
Anticancer Agents
Additionally, quinoline derivatives have been synthesized and evaluated as potent antitumor agents. For instance, the design and synthesis of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives have shown significant inhibitory activity against various tumor cell lines (Li-Chen Chou et al., 2010).
Role in Epidermal Growth Factor Receptor Inhibition
4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline and its derivatives have been evaluated for their role in inhibiting epidermal growth factor receptor tyrosine kinase. This research is crucial in the development of new therapeutic agents for cancer treatment (Mphahlele, Paumo, & Choong, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-6-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2O2/c16-13-8-15(9-1-3-10(17)4-2-9)18-14-6-5-11(19(20)21)7-12(13)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVVXIVEHPNTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-fluorophenyl)-6-nitroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

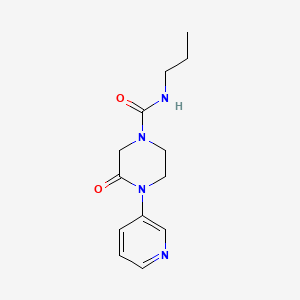
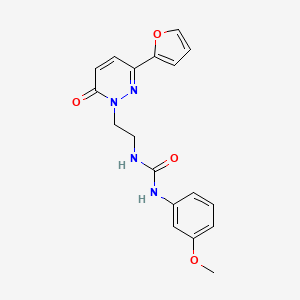
![N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2712158.png)
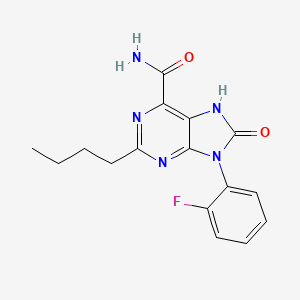
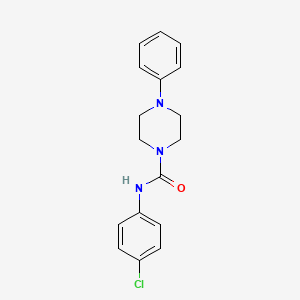
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2712161.png)
![7-Fluoro-3-[[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712163.png)
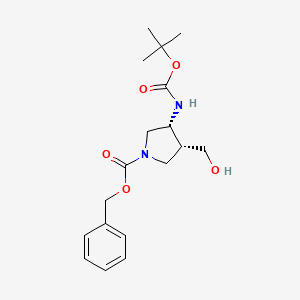
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712168.png)
![5-amino-N-(4-methylphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2712172.png)
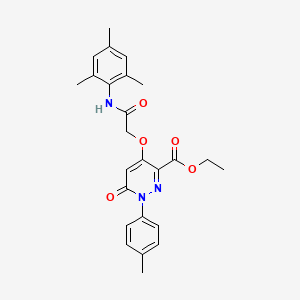
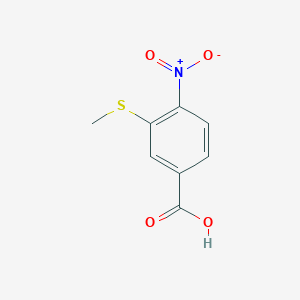
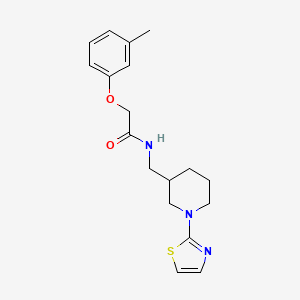
![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)